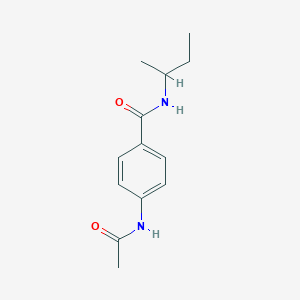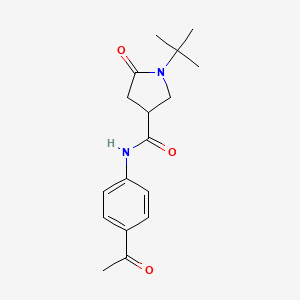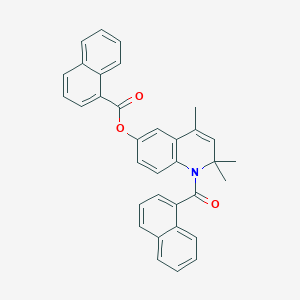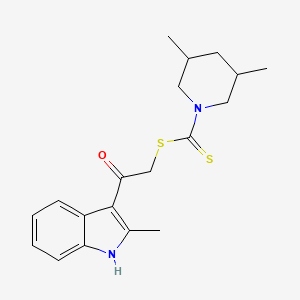![molecular formula C15H11ClFNO3 B14961140 2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B14961140.png)
2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate is an organic compound that features both chloro and fluoro substituents on its phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 3-chloro-4-fluoroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of the original compound.
Hydrolysis: Products include the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 2-Chloro-4-fluorophenyl N-(3-fluorophenyl)carbamate
- 4-Fluoro-3-chlorophenylboronic acid
Uniqueness
2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate is unique due to its specific combination of chloro and fluoro substituents, which confer distinct chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C15H11ClFNO3 |
|---|---|
Peso molecular |
307.70 g/mol |
Nombre IUPAC |
[2-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H11ClFNO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-10-6-7-13(17)12(16)8-10/h2-8H,1H3,(H,18,20) |
Clave InChI |
RSNOELGOFOMMEK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(2,4-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B14961086.png)

![N-(4-bromophenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14961089.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B14961094.png)
amino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide](/img/structure/B14961096.png)

![3,3-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14961106.png)
![1-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperidine-4-carboxamide](/img/structure/B14961112.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B14961119.png)

![3'-(2-methoxybenzyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14961131.png)
![5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B14961133.png)

